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In the realm of nuclear magnetic resonance (NMR) spectroscopy, Distortionless Enhancement
by Polarization Transfer (DEPT) and Attached Proton Test (APT) are two widely employed
techniques for determining the multiplicity of carbon atoms, an essential step in the structural
elucidation of organic molecules. This guide provides a detailed comparison of DEPT-135 and
APT, presenting experimental data, detailed protocols, and a logical framework to assist
researchers, scientists, and drug development professionals in selecting the optimal technique
for their specific analytical needs.

At a Glance: DEPT-135 vs. APT

Both DEPT-135 and APT are 1D 3C NMR experiments that provide information about the
number of protons directly attached to a carbon atom by editing the phase of the resulting
signals.[1] However, they differ fundamentally in their mechanisms and the information they
provide. DEPT is a polarization transfer experiment, leveraging the higher sensitivity of protons
to enhance the carbon signal.[2][3] In contrast, APT is a spin-echo-based method that does not
involve polarization transfer.[1]

A key distinction lies in the detection of quaternary carbons (carbons with no attached protons).
Standard DEPT-135 experiments do not show signals for quaternary carbons, whereas APT
spectra display them, typically as negative peaks.[2][4] While modifications to the DEPT
sequence, such as DEPTQ, can reveal quaternary carbons, the standard DEPT-135
experiment omits them.[1]
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Another significant difference is the ability to distinguish between methine (CH) and methyl
(CHs) groups. While both appear as positive signals in a DEPT-135 spectrum, a separate
DEPT-90 experiment, which only shows CH signals, can be used for unambiguous
differentiation.[2][4] APT, on the other hand, does not distinguish between CH and CHs groups,
as both yield positive signals.[2]

Quantitative Performance Comparison

The choice between DEPT-135 and APT often hinges on factors such as sensitivity and
experimental time. The following table summarizes a quantitative comparison based on
experimental data for a standard sample of cholesterol.
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Parameter

DEPT-135

APT

Notes

Relative Sensitivity

Higher

Lower

DEPT's polarization
transfer mechanism
leads to a significant
signal enhancement.
[1][5] For a sample of
menthol, the signal-to-
noise ratio in the
DEPT-135 spectrum
was observed to be
higher than in the APT

spectrum.[1]

Quaternary Carbon

Detection

No (in standard
DEPT-135)

Yes

APT displays
quaternary carbons
(typically as negative
peaks), which is a
major advantage for
complete structural

assignment.[2][4]

Distinction of CH vs.

CHs

Requires additional
DEPT-90

No

A separate DEPT-90
experiment is
necessary to
differentiate CH from
CHs signals in a
DEPT experiment.[2]

[4]

Typical Experiment

Time

Shorter for protonated

carbons

Longer for equivalent
S/N

For a 43 mg sample of
cholesterol, a DEPT-
135 experiment
required 1.2 minutes,
while an APT
experiment with a
comparable signal-to-
noise ratio took 10.3

minutes.[6]
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Deciding Between DEPT-135 and APT

The selection of the appropriate multiplicity editing technique depends on the specific
requirements of the analysis. The following decision-making workflow can guide researchers in

their choice.

Choosing Between DEPT-135 and APT

[Start: Need to determine carbon multiplicita

:

Es the detection of quaternary carbons essential’a

/ r .Alternative
[Is unambiguous distinction between CH and CHs groups required?) Consider DEPTQ or APT

Click to download full resolution via product page
Choosing Your Multiplicity Editing Experiment

Experimental Protocols

The following are generalized experimental protocols for acquiring DEPT-135 and APT spectra
on a Bruker spectrometer equipped with TopSpin software. It is important to note that specific
parameters may need to be optimized based on the instrument, probe, and sample.
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DEPT-135 Acquisition Protocol

o Sample Preparation: Dissolve the sample in a suitable deuterated solvent.
e Initial Setup:

o Insert the sample into the magnet.

o Lock and shim the spectrometer.

o Acquire a standard 3C{tH} spectrum to determine the spectral width and transmitter offset.

[2]
e Load DEPT-135 Parameter Set:
o In TopSpin, create a new experiment number.

o Read the standard Bruker parameter set for a DEPT-135 experiment (e.g., CL3DEPT135).
[7]

e Set Acquisition Parameters:

[¢]

olp: Set the transmitter frequency offset to the center of the 13C spectrum.

o

sw: Set the spectral width to encompass all expected carbon signals.

ns: Set the number of scans. A lower number of scans is often sufficient for DEPT

[e]

compared to a standard 13C experiment due to the sensitivity enhancement.[8]

[e]

d1: Set the relaxation delay (e.g., 2 seconds).

e Acquire Data:

o Start the acquisition by typing zg.[7]

e Process Data:

o Fourier transform the data by typing efp.[7]
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o Perform automatic phase correction (apk) and baseline correction (abs).[9]

o In the resulting spectrum, CH and CHs signals will be positive, while CH2 signals will be
negative. Quaternary carbons will be absent.[4]

APT Acquisition Protocol

o Sample Preparation: Dissolve the sample in a suitable deuterated solvent.
e Initial Setup:

o Insert the sample into the magnet.

o Lock and shim the spectrometer.

o Acquire a standard 3C{*H} spectrum to determine the spectral width and transmitter offset.
e Load APT Parameter Set:

o In TopSpin, create a new experiment number.

o Read the standard Bruker parameter set for an APT experiment (e.g., C13APT).[8]

e Set Acquisition Parameters:

(¢]

0lp: Set the transmitter frequency offset to the center of the 13C spectrum.

o sw: Set the spectral width to encompass all expected carbon signals.

o ns: Set the number of scans. More scans may be required compared to DEPT to achieve
a similar signal-to-noise ratio.

o d1: Set the relaxation delay (e.g., 2 seconds).

o The delay for J-modulation is typically set to 1/J(CH), where J(CH) is the one-bond
carbon-proton coupling constant (an average value of ~145 Hz is often used).[8]

e Acquire Data:
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o Start the acquisition by typing zg.[10]
e Process Data:
o Fourier transform the data by typing efp.
o Perform automatic phase correction (apk) and baseline correction.

o In the resulting spectrum, CH and CHs signals will be positive, while CHz2 and quaternary
carbon signals will be negative.[1]

Signaling Pathways and Experimental Workflows

The underlying principles of DEPT and APT can be visualized as distinct "signaling pathways"
of magnetization transfer and evolution.
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Conceptual Workflow of DEPT and APT
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Magnetization Pathways in DEPT and APT

Conclusion

Both DEPT-135 and APT are powerful tools for determining carbon multiplicity in NMR
spectroscopy. DEPT-135 offers superior sensitivity for protonated carbons, making it the
preferred choice for dilute samples or when rapid acquisition is crucial. However, its inability to
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detect quaternary carbons and the need for an additional DEPT-90 experiment to differentiate
CH and CHs groups are notable limitations.

APT, while less sensitive, provides a more comprehensive picture in a single experiment by
detecting all carbon types, including quaternary carbons. This makes it a valuable technique for
initial structural screening and for molecules where the identification of all carbon atoms is
critical. Ultimately, the choice between DEPT-135 and APT should be guided by the specific
research question, the nature of the sample, and the available instrument time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-
facility.blogspot.com]

. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
. DEPT: Atool for 13C peak assignments — Nanalysis [nanalysis.com]

. humegalabs.com [numegalabs.com]

2
3
4

e 5. Isa.umich.edu [Isa.umich.edu]
6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
7. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
8. m.youtube.com [m.youtube.com]
9. chemistry.as.miami.edu [chemistry.as.miami.edu]

e 10. Isom.uthscsa.edu [Isom.uthscsa.edu]

 To cite this document: BenchChem. [DEPT-135 vs. APT: A Comparative Guide to NMR
Multiplicity Editing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680364#dept-135-vs-apt-for-multiplicity-editing]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1680364?utm_src=pdf-custom-synthesis
http://u-of-o-nmr-facility.blogspot.com/2008/06/apt-vs-dept-135.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2008/06/apt-vs-dept-135.html?m=1
https://www.aiinmr.com/dept-nmr-vs-apt-nmr/
https://www.nanalysis.com/nmready-blog/2015/11/19/dept-a-tool-for-13c-peak-assignments
https://www.numegalabs.com/DEPT.html
https://lsa.umich.edu/content/dam/chem-assets/chem-docs/teaching%20lab%20docs/DEPT_and_APT.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019965.pdf
http://nmrlab.chem.upenn.edu/pdf%20files/1dquickguide.pdf
https://m.youtube.com/watch?v=HkqliDK4tG0
https://chemistry.as.miami.edu/_assets/pdf/basic-nmr-training-course.pdf
https://lsom.uthscsa.edu/biochemistry/wp-content/uploads/sites/39/2018/11/acqu_guide_final.pdf
https://www.benchchem.com/product/b1680364#dept-135-vs-apt-for-multiplicity-editing
https://www.benchchem.com/product/b1680364#dept-135-vs-apt-for-multiplicity-editing
https://www.benchchem.com/product/b1680364#dept-135-vs-apt-for-multiplicity-editing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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